

Characterization and Comparison of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" Polymorphs

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Compound of Interest

Compound Name:	Acetamide, N-[2-(4-nitrophenyl)ethyl]-
CAS No.:	6270-07-1
Cat. No.:	B1207804

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Executive Summary & Chemical Identity

Acetamide, N-[2-(4-nitrophenyl)ethyl]- (also known as N-Acetyl-4-nitrophenethylamine) is a crystalline amide used primarily as a precursor in the synthesis of bioactive phenethylamines and alkaloids.^[1] Unlike its rigid analog p-nitroacetanilide, this molecule possesses an ethyl linker that introduces conformational degrees of freedom, significantly influencing its solid-state packing and polymorphic propensity.

- CAS Number: 6270-07-1^{[1][2][3][4][5][6]}
- Molecular Formula: C₁₀H₁₂N₂O₃
- Molecular Weight: 208.22 g/mol
- Key Structural Feature: The flexibility of the ethyl chain (

) allows for conformational polymorphism, where different crystal forms may arise not just from packing differences, but from distinct molecular conformations (anti vs. gauche).

Comparative Baseline: The "Linker Effect"

To understand the performance of this specific acetamide, it is essential to compare it against its direct structural alternative, N-(4-nitrophenyl)acetamide (p-Nitroacetanilide), which lacks the ethyl spacer.

Feature	N-[2-(4-nitrophenyl)ethyl]acetamide (Subject)	N-(4-nitrophenyl)acetamide (Alternative)
Linker	Ethyl (Flexible)	None (Rigid, direct N-Aryl bond)
Melting Point	138–142 °C	215–217 °C
Polymorphism Type	Conformational & Packing	Packing (Classic Form I/II/III)
H-Bonding Motif	1D Chains (typical of alkyl amides)	1D Chains / 2D Sheets (Amide-Nitro)
Solubility	Moderate (Alcohol/Chloroform)	Low (Water/Ethanol)

Solid-State Characterization

The characterization of N-[2-(4-nitrophenyl)ethyl]acetamide focuses on identifying the stable thermodynamic form (Form I) and detecting metastable states induced by rapid precipitation or melt-quenching.

A. Crystallographic & Thermal Properties

The stable form (Form I) crystallizes in a monoclinic or triclinic system, driven by strong intermolecular

hydrogen bonds.

Form I (Thermodynamically Stable)

- Habit: Colorless to pale yellow prisms/plates.

- Melting Point:

(Sharp endotherm).
- Enthalpy of Fusion (): High, indicating a stable lattice network.
- FTIR Signature:
 - : Sharp band at

(H-bonded).
 - : Strong Amide I band at

.
 - : Symmetric stretch at

.

Metastable Forms (Form II / Amorphous)

- Generation: Rapid cooling from melt or anti-solvent precipitation (Water into Acetone solution).
- Behavior: Lower melting point (typically) or an exothermic recrystallization event in DSC prior to the main melt.
- Spectroscopic Shift: Broader N-H and C=O bands due to disordered H-bonding networks.

B. Experimental Protocol: Polymorph Screening

To ensure comprehensive characterization, the following self-validating workflow is recommended.

Protocol 1: Solvent-Mediated Phase Screening

- Dissolution: Dissolve 500 mg of pure compound in minimal hot Ethyl Acetate (

).

- Split: Divide into three vials.
 - Vial A (Slow Evaporation): Cover with parafilm containing 1 pinhole. Leave at RT.
 - Vial B (Shock Cooling): Plunge immediately into an ice-salt bath (
-).
- Vial C (Anti-solvent): Add hot solution dropwise into 10 mL of cold Hexane under vigorous stirring.
- Analysis: Filter solids and immediately analyze via PXRD or DSC.
 - Validation: If Vial B and C solids melt lower than Vial A, a metastable form is isolated.

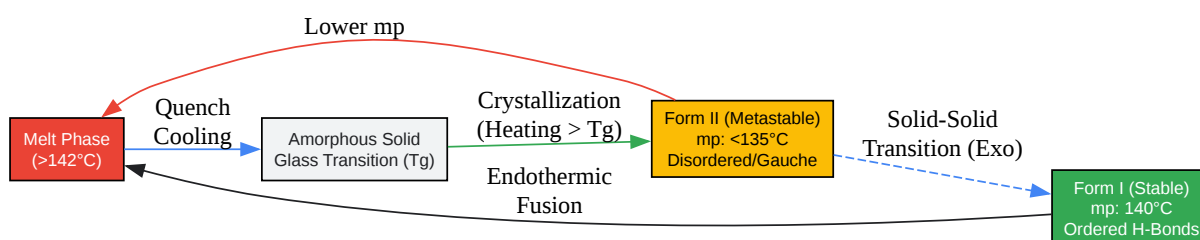
Performance Comparison & Stability

The "performance" of this intermediate is defined by its processability (flow, filtration) and reactivity (availability of the amide/nitro groups).

Thermodynamic Stability Map

The relationship between the forms is typically Monotropic (Form I is stable at all temps below melting) or Enantiotropic (stability order reverses at a transition temp,

). Given the melting point gap between the ethyl-linked subject and its rigid alternative, the ethyl chain introduces lattice energy penalties that lower the melting point.



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Figure 1: Phase relationship diagram illustrating the pathways between stable Form I, metastable Form II, and the melt phase. The solid-solid transition indicates the kinetic pathway for stability.

Solubility & Dissolution Profile

- N-[2-(4-nitrophenyl)ethyl]acetamide:
 - Ethanol: High solubility (Flexible chain disrupts packing).
 - Water: Low, but higher than the rigid analog due to increased molecular volume/entropy.
- Alternative (p-Nitroacetanilide):
 - Ethanol: Moderate/Low solubility (High lattice energy due to planar stacking).
 - Water: Very Low.

Implication for Drug Development: If using this compound as a scaffold, the ethyl-linked variant offers superior solubility profiles for liquid-phase reactions (hydrogenation, hydrolysis) compared to the rigid phenyl-amide alternatives, reducing solvent volume requirements in process chemistry.

Detailed Experimental Workflows

Workflow A: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between solvates, polymorphs, and melting.

- Sample Prep: Weigh 2–4 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow solvent escape if solvated).
- Cycle:
 - Equilibrate at

.[7]

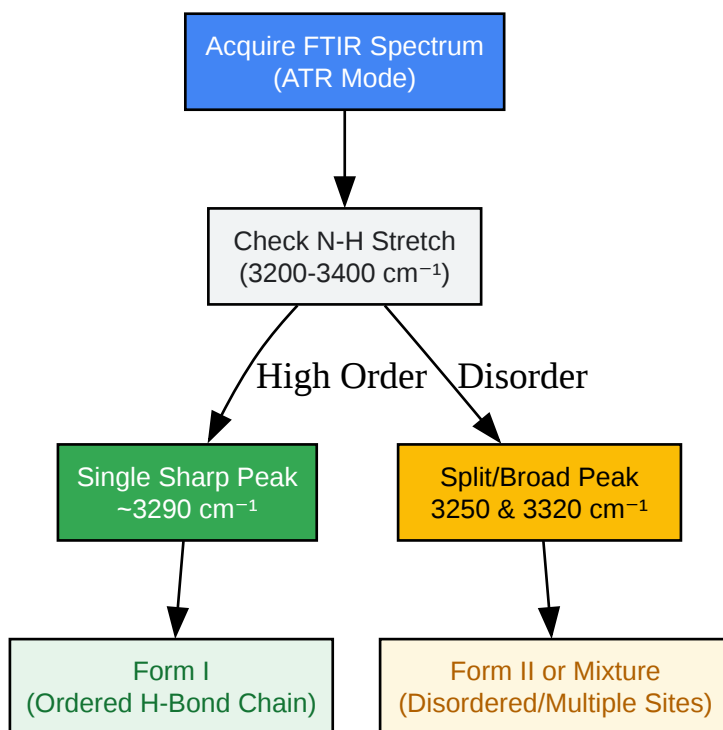
- Ramp
to
.
- Interpretation:
 - Single Peak (): Pure Form I.
 - Small Exo () followed by Endo: Recrystallization of a metastable form into Form I.
 - Broad Endotherm (): Desolvation (indicates a solvate, not a true polymorph).

Workflow B: FTIR Characterization Logic

Objective: Rapid identification of conformational states. The amide II band (

bending +

stretching) is sensitive to the conformation of the ethyl chain relative to the ring.



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Figure 2: Decision tree for FTIR spectral analysis to classify the solid form based on N-H stretching morphology.

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